molecular formula C11H17O5P B12675725 [1-Adamantyloxy(hydroxy)phosphoryl]formic acid CAS No. 72304-99-5

[1-Adamantyloxy(hydroxy)phosphoryl]formic acid

Cat. No.: B12675725
CAS No.: 72304-99-5
M. Wt: 260.22 g/mol
InChI Key: ZMSQQHWYBIZGQA-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a phosphinecarboxylic acid group and a tricyclo(3.3.1.1(3,7))decane moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide typically involves the reaction of tricyclo(3.3.1.1(3,7))decane derivatives with phosphinecarboxylic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with lower oxidation states .

Scientific Research Applications

Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide
  • [1-Adamantyloxy(hydroxy)phosphoryl]formic acid

Uniqueness

Phosphinecarboxylic acid, hydroxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, oxide is unique due to its specific structural features and reactivity.

Properties

CAS No.

72304-99-5

Molecular Formula

C11H17O5P

Molecular Weight

260.22 g/mol

IUPAC Name

[1-adamantyloxy(hydroxy)phosphoryl]formic acid

InChI

InChI=1S/C11H17O5P/c12-10(13)17(14,15)16-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)(H,14,15)

InChI Key

ZMSQQHWYBIZGQA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OP(=O)(C(=O)O)O

Origin of Product

United States

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